Cas no 897621-78-2 (1-(2-methoxyphenyl)-3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)urea)

1-(2-methoxyphenyl)-3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)urea structure
897621-78-2 structure
Product name:1-(2-methoxyphenyl)-3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)urea
CAS No:897621-78-2
MF:C24H27N5O4S
Molecular Weight:481.56728386879
CID:6320238
PubChem ID:16809323

1-(2-methoxyphenyl)-3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)urea 化学的及び物理的性質

名前と識別子

    • 1-(2-methoxyphenyl)-3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)urea
    • 1-[4-[2-keto-2-[4-(4-methoxyphenyl)piperazino]ethyl]thiazol-2-yl]-3-(2-methoxyphenyl)urea
    • SMR000808124
    • F2096-0715
    • BDBM58807
    • MLS001235431
    • CHEMBL1398268
    • 1-(2-methoxyphenyl)-3-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea
    • cid_16809323
    • 1-(2-methoxyphenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
    • 1-(2-methoxyphenyl)-3-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxidanylidene-ethyl]-1,3-thiazol-2-yl]urea
    • AKOS024627067
    • 897621-78-2
    • 1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
    • 1-(2-methoxyphenyl)-3-[4-[2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]-2-thiazolyl]urea
    • HMS3031K13
    • インチ: 1S/C24H27N5O4S/c1-32-19-9-7-18(8-10-19)28-11-13-29(14-12-28)22(30)15-17-16-34-24(25-17)27-23(31)26-20-5-3-4-6-21(20)33-2/h3-10,16H,11-15H2,1-2H3,(H2,25,26,27,31)
    • InChIKey: CWLOYLAAKJOSCN-UHFFFAOYSA-N
    • SMILES: S1C(NC(NC2C=CC=CC=2OC)=O)=NC(=C1)CC(N1CCN(C2C=CC(=CC=2)OC)CC1)=O

計算された属性

  • 精确分子量: 481.17837553g/mol
  • 同位素质量: 481.17837553g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 670
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 124Ų

1-(2-methoxyphenyl)-3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2096-0715-2μmol
1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
897621-78-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2096-0715-3mg
1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
897621-78-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2096-0715-4mg
1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
897621-78-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2096-0715-5mg
1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
897621-78-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2096-0715-10mg
1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
897621-78-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2096-0715-25mg
1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
897621-78-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2096-0715-30mg
1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
897621-78-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2096-0715-15mg
1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
897621-78-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2096-0715-20μmol
1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
897621-78-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2096-0715-40mg
1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
897621-78-2 90%+
40mg
$140.0 2023-05-16

1-(2-methoxyphenyl)-3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)urea 関連文献

1-(2-methoxyphenyl)-3-(4-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)ureaに関する追加情報

Chemical Structure and Pharmacological Profile of 1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea (CAS No. 897621-78-2)

The compound 1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea, identified by the CAS number 897621-78-2, represents a structurally complex organic molecule with a hybrid framework combining a thiazole core, piperazine ring, and methoxyphenyl substituents. Its molecular architecture integrates multiple pharmacophoric elements that are frequently observed in bioactive compounds targeting central nervous system (CNS) receptors and enzyme systems. The presence of the 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—confers enhanced metabolic stability and lipophilic properties, while the piperazine moiety is a well-established scaffold in pharmaceutical chemistry for modulating monoamine transporters and G-protein coupled receptors.

Recent advances in medicinal chemistry highlight the significance of hybrid molecules like 1-(2-methoxyphenyl)-3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea in drug discovery pipelines. The integration of the 4-methoxyphenyldisubstituted piperazine fragment with the thiazole-based urea linker suggests potential interactions with serotoninergic (5-HT), adrenergic (α/β), and dopaminergic (D1-D5) receptor subtypes. Notably, methoxy substitutions on aromatic rings have been shown to improve bioavailability by reducing hepatic metabolism while maintaining optimal receptor binding affinity.

Synthetic approaches to this compound likely involve multistep organic transformations including thioamide formation for the thiazole ring construction, followed by selective alkylation of piperazine derivatives. The urea linkage between the thiazole core and methoxyphenyl group would require careful control of reaction conditions to preserve functional group integrity. Computational studies using molecular docking simulations could further elucidate the binding modes of this molecule at target protein interfaces.

In preclinical research settings, compounds with similar structural motifs have demonstrated activity as dual-action agents—modulating both neurotransmitter reuptake mechanisms and enzyme inhibition pathways. The specific combination of features in CAS No. 897621-78-78-78-78-78-78-------------78-- >

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